GLPG0634 analog

Description

Overview of Janus Kinase (JAK) Pathway Inhibition in Immunomodulation

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade involved in mediating the effects of a wide range of cytokines, growth factors, and hormones. These signals are crucial for regulating various cellular processes, including growth, differentiation, migration, and survival, with a particular emphasis on immune cell function, especially T lymphocytes dovepress.com. Cytokines bind to specific receptors on the cell surface, leading to the activation of associated JAK tyrosine kinases. Activated JAKs then phosphorylate and activate STAT proteins, which translocate to the nucleus and regulate gene expression.

Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), psoriasis, and psoriatic arthritis dovepress.commdpi.com. In these conditions, aberrant cytokine signaling drives chronic inflammation and tissue damage. Consequently, pharmacological inhibition of the JAK pathway has emerged as a significant therapeutic strategy to modulate immune responses and alleviate disease activity dovepress.comnih.gov.

Rationale for Selective JAK1 Inhibition in Therapeutic Contexts

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Different cytokines utilize distinct combinations of these JAKs to transduce their signals. For instance, signaling through receptors for pro-inflammatory cytokines like interleukin-6 (IL-6) and interferons (IFNs) often critically depends on JAK1 mdpi.combmj.comresearchgate.net. JAK2 is essential for signaling by cytokine receptors involved in hematopoiesis, such as the erythropoietin and thrombopoietin receptors. JAK3 is primarily associated with the common gamma chain receptor, crucial for the development and function of various immune cells, particularly lymphocytes. TYK2 is involved in signaling by certain cytokine receptors, including those for IL-12 and IL-23.

Inhibiting specific JAK isoforms offers the potential to selectively block signaling pathways driven by certain cytokines while preserving others, aiming to achieve targeted immunomodulation with a potentially improved safety profile compared to pan-JAK inhibitors that block multiple JAKs mdpi.com. The rationale for selective JAK1 inhibition stems from its central role in the signaling of numerous pro-inflammatory cytokines involved in autoimmune and inflammatory diseases mdpi.comresearchgate.net. By preferentially inhibiting JAK1, researchers aim to suppress the inflammatory responses mediated by these cytokines while minimizing interference with signaling pathways critical for normal hematopoiesis (primarily linked to JAK2) or other essential immune functions (linked to JAK3) mdpi.com. This selective approach is hypothesized to reduce the risk of certain adverse effects, such as anemia, neutropenia, and thrombocytopenia, which can be associated with less selective JAK inhibition.

Historical Context of GLPG0634 Analog Discovery and Development

GLPG0634 (Filgotinib) was identified as a lead compound in the search for small molecule inhibitors of JAKs, belonging to a novel class of JAK inhibitors researchgate.net. The discovery and development process involved screening cascades designed to identify compounds with inhibitory activity against JAK enzymes researchgate.net. Initial biochemical assays characterized GLPG0634 as having a JAK1/JAK2 inhibitor profile researchgate.net. However, subsequent studies utilizing cellular and human whole blood assays revealed a notable selectivity for JAK1-dependent signaling over JAK2-dependent signaling, demonstrating approximately 30-fold selectivity for JAK1 over JAK2 in human whole-blood assays dovepress.comresearchgate.net.

The development of GLPG0634 was pursued by Galapagos NV, which initiated Phase II clinical studies for the compound in 2011 for inflammatory conditions like rheumatoid arthritis glpg.com. The preclinical characterization highlighted GLPG0634 as a promising novel therapeutic with potential for oral treatment of rheumatoid arthritis and other immune-inflammatory diseases due to its selective JAK1 inhibition profile researchgate.net. The compound's ability to inhibit cytokine-induced STAT phosphorylation and modulate immune cell differentiation was demonstrated in in vitro studies researchgate.netselleckchem.comglpbio.com.

While research often focuses on GLPG0634 (Filgotinib) itself, the term "this compound" appears in academic contexts, sometimes referring to related compounds or potentially a specific analog (like Compound 176) studied in parallel or as part of the broader research effort into this class of JAK inhibitors fishersci.nomedchemexpress.commedkoo.com. These analogs are investigated to further explore the structure-activity relationship and refine the selectivity and potency of JAK inhibition.

Detailed research findings on GLPG0634 and its analogs have demonstrated their inhibitory effects on various aspects of immune signaling. For example, GLPG0634 has been shown to inhibit IL-2- and IL-4-induced JAK1/JAK3/γc signaling and IFN-αB2-induced JAK1/TYK2 type II receptor signaling in cell lines selleckchem.com. It also inhibits the differentiation of Th1, Th2, and Th17 cells researchgate.netselleckchem.comglpbio.commedchemexpress.com. In preclinical animal models, oral administration of GLPG0634 reduced inflammation, cartilage, and bone degradation selleckchem.com.

The study of this compound, often in conjunction with research on the parent compound, contributes to the ongoing academic exploration of selective JAK inhibition as a strategy for treating immune-mediated diseases.

Here is a data table summarizing reported IC50 values for GLPG0634 and/or its analog against various JAK enzymes, based on the provided search results:

| Compound | JAK1 (IC50) | JAK2 (IC50) | JAK3 (IC50) | TYK2 (IC50) | Notes | Source |

| This compound | 10 nM | 28 nM | 810 nM | 116 nM | Selective JAK1 inhibitor | selleckchem.comglpbio.com |

| This compound | <100 nM | <100 nM | <100 nM | - | Broad spectrum JAK inhibitor (Compound 176) | fishersci.nomedchemexpress.com |

| GLPG0634 (Filgotinib) | 10 nM | 28 nM | 810 nM | 116 nM | Selective, orally available JAK1 inhibitor | glpbio.commedchemexpress.com |

| GLPG0634 (Filgotinib) | - | - | - | - | ~30-fold selectivity for JAK1 over JAK2 in human whole blood assays | dovepress.comresearchgate.netnih.gov |

Note: Different sources may report slightly varying IC50 values based on the specific assay conditions used.

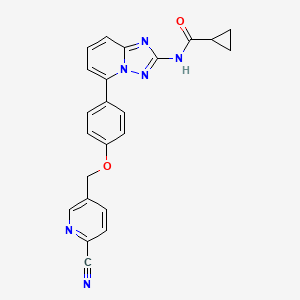

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-[4-[(6-cyanopyridin-3-yl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2/c24-12-18-9-4-15(13-25-18)14-31-19-10-7-16(8-11-19)20-2-1-3-21-26-23(28-29(20)21)27-22(30)17-5-6-17/h1-4,7-11,13,17H,5-6,14H2,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXABVVSCDZCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)OCC5=CN=C(C=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Glpg0634 Analog

Selective Inhibition of Janus Kinases

GLPG0634 analog functions as a selective inhibitor of the JAK family, which consists of four members: JAK1, JAK2, JAK3, and TYK2. europa.eunih.govdrugbank.com This inhibition modulates the signaling pathways initiated by cytokine-receptor interactions on the cell membrane. europa.eu

Differential Inhibitory Potencies Against JAK1, JAK2, JAK3, and TYK2

In biochemical assays, this compound has demonstrated preferential inhibition of JAK1 activity. europa.eueuropa.eunih.gov Studies have shown that it exhibits significantly higher potency for JAK1 compared to JAK2, JAK3, and TYK2. europa.eueuropa.eu The inhibitory potencies, measured by IC50 values, illustrate this selectivity. nih.govapexbt.comselleckchem.commedchemexpress.com

| Target | IC50 (nM) |

| JAK1 | 10 |

| JAK2 | 28 |

| JAK3 | 810 |

| TYK2 | 116 |

Data derived from biochemical assays. nih.govapexbt.comselleckchem.commedchemexpress.com

In human cellular assays, this compound has shown preferential inhibition of signaling mediated by JAK1-containing cytokine receptors, such as those involved with IL-2, IL-4, IL-15 (JAK1/JAK3), IL-6 (JAK1/JAK2), and type I interferons (JAK1/TYK2). europa.eueuropa.eu Functional selectivity has been observed over cytokine receptors that signal through pairs of JAK2 or JAK2/TYK2. europa.eueuropa.eu

Allosteric and ATP-Competitive Binding Mechanisms

This compound is characterized as an adenosine (B11128) triphosphate (ATP)-competitive and reversible inhibitor of the JAK family. europa.eunih.govnih.gov These inhibitors bind to the ATP-binding site within the kinase domain of JAKs when the domain is in an active conformation. nih.govmdpi.com This competitive binding prevents ATP from accessing the site, thereby inhibiting the phosphorylation activity of the kinase. nih.govmdpi.comoup.com The binding interactions primarily involve van der Waals forces and hydrogen bonds with key residues in the ATP-binding site. nih.govnih.govacs.org

Downstream Effects on Signal Transducer and Activator of Transcription (STAT) Phosphorylation

Inhibition of JAK kinases by this compound prevents the phosphorylation and activation of downstream STAT proteins. europa.eueuropa.eu Activated STATs typically form dimers and translocate to the nucleus to regulate gene expression. nih.govgoogle.com By blocking JAK activity, this compound modulates these intracellular signaling cascades. europa.eueuropa.eu

Inhibition of Cytokine-Induced STAT Activation

This compound has been shown to inhibit the phosphorylation of STAT proteins induced by various cytokines that signal through JAK pathways. europa.eueuropa.eu

Interleukin-6 (IL-6) Induced STAT1 Phosphorylation

IL-6 is a cytokine that signals through receptor complexes often involving JAK1 and JAK2, leading to the phosphorylation of STAT1 and STAT3. nih.govresearchgate.netnih.gov Studies in whole blood from healthy subjects have demonstrated that administration of this compound results in a dose-dependent inhibition of IL-6 induced STAT1 phosphorylation. europa.eueuropa.euacrabstracts.org This inhibition is indicative of this compound's effect on JAK1-mediated signaling. apexbt.comresearchgate.net

In CD4+ T cells, this compound significantly reduced IL-6-induced STAT1 phosphorylation with an IC50 value in the nanomolar range. apexbt.com

| Cell Type | Cytokine Stimulus | STAT Phosphorylation | IC50 (nM) |

| CD4+ T cells | IL-6 | STAT1 | 629 |

Data illustrating the inhibition of IL-6 induced STAT1 phosphorylation by this compound in CD4+ T cells. apexbt.com

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Induced STAT5 Phosphorylation

GM-CSF signals through receptor complexes that primarily utilize JAK2 homodimers, leading to the phosphorylation of STAT5. google.comresearchgate.netdovepress.com In contrast to its effects on IL-6 induced STAT1 phosphorylation, this compound administration did not affect JAK2-associated GM-CSF induced STAT5 phosphorylation in whole blood from healthy subjects. europa.eueuropa.eu While some studies using higher concentrations or different cell types showed modest inhibition of GM-CSF-induced STAT5 phosphorylation, this is generally considered an off-target effect or significantly less potent compared to JAK1 inhibition. apexbt.comnih.govdovepress.combiorxiv.org The substantial difference in potency for inhibiting IL-6 versus GM-CSF-induced phosphorylation in whole blood assays further supports the selectivity for JAK1- over JAK2-dependent signaling. researchgate.net

| Cell Type | Cytokine Stimulus | STAT Phosphorylation | IC50 (µM) |

| CD33+ T cells | GM-CSF | STAT5 | 17.5 |

Data illustrating the inhibition of GM-CSF induced STAT5 phosphorylation by this compound in CD33+ T cells. Note the significantly higher IC50 value compared to IL-6 induced STAT1 phosphorylation. apexbt.com

Interferon-alpha/beta (IFN-αB2) Induced JAK1/TYK2 Type II Receptor Signaling

Type II cytokine receptors, such as those for Interferon-alpha (IFN-α) and Interferon-beta (IFN-β), typically signal through JAK1 and TYK2. Activation of these receptors by their ligands leads to the recruitment and activation of JAK1 and TYK2, which subsequently phosphorylate STAT proteins, particularly STAT1 and STAT2, forming heterodimers that translocate to the nucleus to regulate gene expression.

Interleukin-2 (IL-2) and IL-4 Induced JAK1/JAK3/γc Signaling

Cytokines that utilize the common gamma chain (γc) receptor, including Interleukin-2 (IL-2) and Interleukin-4 (IL-4), signal through receptor complexes that involve JAK1 and JAK3. Upon binding of IL-2 or IL-4 to their respective receptors, JAK1 and JAK3 are activated, leading to the phosphorylation of STAT proteins, primarily STAT5 for IL-2 and STAT6 for IL-4. These phosphorylated STATs then regulate the transcription of genes crucial for lymphocyte proliferation, differentiation, and survival.

GLPG0634 and its analogs inhibit IL-2- and IL-4-induced JAK1/JAK3/γc signaling in cell lines. This inhibition interferes with the phosphorylation of downstream STAT proteins like STAT5 and STAT6, thereby modulating the cellular responses mediated by these cytokines. Research indicates that both JAK1 and JAK3 play key roles in γc cytokine signaling, and inhibition of either pathway can impact immune processes. The ability of GLPG0634 analogs to inhibit this pathway is particularly relevant to their effects on T-cell function and differentiation.

Impact on T-Cell Differentiation and Immune Cell Phenotypes

T helper (Th) cells, a subset of CD4+ T lymphocytes, play a critical role in orchestrating adaptive immune responses. Naïve CD4+ T cells differentiate into distinct effector subsets, such as Th1, Th2, and Th17 cells, based on the cytokine milieu and signaling received during activation. The differentiation and function of these T helper subsets are heavily reliant on cytokine signaling mediated through the JAK-STAT pathway. By inhibiting JAK kinases, GLPG0634 analogs can profoundly impact T-cell differentiation and subsequently alter immune cell phenotypes.

GLPG0634 has been shown to inhibit the differentiation of Th1, Th2, and Th17 cells. This modulation of T helper cell subsets contributes to the immunomodulatory effects observed with GLPG0634 analogs in inflammatory conditions nih.govnih.gov.

Modulation of Th1 and Th2 Cell Differentiation

Th1 cell differentiation is typically induced by cytokines such as Interleukin-12 (IL-12) and is characterized by the production of Interferon-gamma (IFN-γ). IL-12 signals primarily through JAK2 and TYK2, leading to the activation of STAT4. Th2 cell differentiation is driven by cytokines like Interleukin-4 (IL-4) and is associated with the production of Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). IL-4 signals through JAK1 and JAK3, activating STAT6.

GLPG0634 and its analogs inhibit the differentiation of both Th1 and Th2 cells. Studies have shown that GLPG0634 inhibits Th1 differentiation mediated by IL-12 and Th2 differentiation mediated by IL-4. This suggests that by inhibiting JAK1 (involved in IL-4 signaling) and potentially impacting pathways indirectly affecting Th1 differentiation, GLPG0634 analogs can modulate the balance between Th1 and Th2 responses. The inhibition of Th1 and Th2 differentiation by GLPG0634 has been observed in a dose-dependent manner in vitro.

Inhibition of Th17 Cell Differentiation

Th17 cell differentiation is a complex process influenced by several cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), Interleukin-23 (IL-23), and Interleukin-1 beta (IL-1β). These cytokines activate various signaling pathways, including those involving JAKs and STATs, particularly STAT3. Th17 cells are characterized by the production of Interleukin-17 (IL-17) and play a significant role in inflammatory and autoimmune diseases.

GLPG0634 and its analogs inhibit the differentiation of Th17 cells. This inhibition has been demonstrated in vitro, where GLPG0634 inhibited Th17 differentiation induced by a combination of TGF-β, IL-23, IL-6, and IL-1β. While GLPG0634 dose-dependently inhibited Th1 and Th2 differentiation, its effect on Th17 differentiation was reported to be to a lesser extent in some studies. The inhibition of Th17 differentiation by GLPG0634 analogs contributes to their ability to suppress pro-inflammatory responses mediated by this T helper subset.

Below is a summary of the impact of GLPG0634 analogs on T-cell differentiation:

| T Helper Subset | Effect on Differentiation | Involved Cytokines | Relevant JAKs |

| Th1 | Inhibited | IL-12 | JAK2, TYK2 |

| Th2 | Inhibited | IL-4 | JAK1, JAK3 |

| Th17 | Inhibited (to a lesser extent) | TGF-β, IL-6, IL-23, IL-1β | JAK1, JAK2, TYK2 (STAT3 activation) |

This modulation of T helper cell differentiation highlights a key mechanism by which GLPG0634 analogs exert their immunomodulatory effects.

Preclinical Efficacy Studies of Glpg0634 Analog

In Vitro Studies on Inflammatory Pathways

In cellular environments, GLPG0634 shows a preferential inhibition of JAK1-dependent signaling pathways. oup.com Studies in cellular and whole blood assays have highlighted a significant selectivity for JAK1 over JAK2-dependent signaling, a characteristic that distinguishes it from other JAK inhibitors. researchgate.netnih.govoup.com

Inhibition of Cytokine Signaling in Cell Lines

GLPG0634 effectively inhibits the signaling of various inflammatory cytokines that are dependent on the JAK1 pathway. A key function of JAK1 is to mediate the signal transduction for numerous type I and type II cytokine receptors. researchgate.netnih.gov The compound has been shown to potently inhibit STAT1 (Signal Transducer and Activator of Transcription 1) phosphorylation induced by interleukin-6 (IL-6). oup.com This inhibition of the IL-6/STAT1 pathway is a critical mechanism, as IL-6 is a major cytokine implicated in the pathogenesis of inflammatory diseases. researchgate.net

Furthermore, GLPG0634 demonstrates inhibitory effects on the signaling of other cytokines, including IL-2 and interferon-alpha (IFN-α), although with lower potency compared to its effect on IL-6 signaling. oup.com The compound also dose-dependently inhibits the differentiation of T helper cells, specifically Th1 and Th2 differentiation, and to a lesser degree, Th17 cells. researchgate.netnih.gov This broad inhibition of cytokine-mediated pathways in various cell lines underscores its potential as a powerful anti-inflammatory agent. oup.com

Table 1: In Vitro Inhibition of Cytokine-Induced Pathways by GLPG0634

| Cytokine Pathway | Downstream Target | Effect of GLPG0634 | Cellular Context |

|---|---|---|---|

| IL-6 / sIL-6R | STAT1 Phosphorylation | Potent Inhibition | T-cells, HeLa, HCT116 |

| IL-2 | STAT5 Phosphorylation | Inhibition | Not specified |

| IFN-α | STAT1 Phosphorylation | Inhibition | Not specified |

| IL-4 | Th2 Differentiation | Dose-dependent Inhibition | T-cells |

| IL-12 / IFN-γ | Th1 Differentiation | Dose-dependent Inhibition | T-cells |

In Vivo Animal Models of Immune-Inflammatory Diseases

The therapeutic potential of GLPG0634 has been substantially validated in animal models of immune-inflammatory diseases, particularly in the collagen-induced arthritis (CIA) model, which is a standard preclinical model for rheumatoid arthritis. researchgate.nethookelabs.comnih.govnih.gov Oral administration of GLPG0634 in these models resulted in a significant, dose-dependent reduction in disease progression. researchgate.netnih.govsemanticscholar.org The efficacy observed was comparable to that of etanercept, an established biologic therapy for rheumatoid arthritis. researchgate.netnih.gov

Collagen-Induced Arthritis (CIA) Models

A hallmark of rheumatoid arthritis is the infiltration of immune cells into the synovial tissue of the joints, leading to inflammation and damage. nih.govresearchgate.net Histological analysis of joints from CIA models treated with GLPG0634 demonstrated a significant reduction in the infiltration of inflammatory cells into the synovium. nih.govmdpi.com This reduction in cellular influx is a direct consequence of the compound's ability to inhibit cytokine and chemokine signaling, which are responsible for recruiting immune cells to the site of inflammation. frontiersin.org

Progressive joint destruction in arthritis involves the degradation of cartilage and erosion of bone. mdpi.com Treatment with GLPG0634 in CIA models has been shown to provide substantial protection against this structural damage. researchgate.netnih.gov Histopathological evaluation confirmed that the compound significantly reduces both cartilage and bone degradation. researchgate.net This protective effect is attributed to the inhibition of inflammatory mediators that drive the production of matrix metalloproteinases and other enzymes responsible for tissue destruction. researchgate.netmdpi.com

GLPG0634 treatment leads to a significant reduction in the levels of key inflammatory cytokines and chemokines that are elevated in the CIA model. researchgate.net The compound's mechanism of action, centered on JAK1 inhibition, directly interferes with the production and signaling of these molecules. acrabstracts.org Pro-inflammatory cytokines such as IL-6 are known to be significantly elevated in arthritic conditions. nih.gov Chemokines, which are crucial for the recruitment of leukocytes to inflamed tissues, are also modulated by GLPG0634. frontiersin.org Studies have indicated that treatment can reduce levels of chemokines like IP-10 (Interferon-gamma-inducible protein 10) and MCP-1 (Monocyte Chemoattractant Protein-1), which are associated with inflammatory cell migration. nih.govnih.govresearchgate.net While specific data on XCL1 modulation by GLPG0634 in CIA models is less commonly reported, the broad anti-inflammatory effect of JAK1 inhibition suggests a likely impact on a wide array of chemokines involved in the disease process.

Table 2: Effect of GLPG0634 on Pathological Features in Collagen-Induced Arthritis (CIA) Models

| Pathological Feature | Observation in Untreated CIA | Effect of GLPG0634 Treatment |

|---|---|---|

| Clinical Score | High (severe paw swelling, inflammation) | Significant, dose-dependent reduction |

| Cellular Infiltration | Massive influx of inflammatory cells into synovium | Markedly reduced infiltration |

| Cartilage Degradation | Severe destruction of articular cartilage | Significantly attenuated degradation |

| Bone Degradation | Significant erosion and bone loss | Significantly attenuated degradation |

| IL-6 Levels | Elevated in plasma and joint tissue | Reduced levels |

| Chemokine Levels (e.g., IP-10, MCP-1) | Elevated in plasma and joint tissue | Reduced levels |

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Models

The dextran sulfate sodium (DSS)-induced colitis model is a widely utilized preclinical model in the study of inflammatory bowel disease (IBD). nih.gov This model allows for the investigation of pathological mechanisms and the evaluation of potential therapeutic agents. The Janus kinase (JAK) signal transducer and activator of transcription (STAT) signaling pathway is recognized for its critical role in the pathogenesis of IBD. nih.govmdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in inflammatory processes. researchgate.net In patients with ulcerative colitis (UC) and Crohn's disease (CD), increased levels of STAT3 and its activated, phosphorylated form (pSTAT3) are observed in mucosal tissues. nih.gov The activation of STAT3 is mediated by several cytokines through the JAK family of enzymes. mdpi.com Specifically, JAK1, JAK2, and TYK2 are involved in the activation of STAT3. nih.govmdpi.com

In preclinical DSS-induced colitis models, the inhibition of the JAK/STAT3 signaling pathway has been shown to alleviate disease symptoms. nih.gov While the GLPG0634 analog is known to be a selective JAK1 inhibitor, and this pathway is upstream of STAT3, specific preclinical data detailing the direct inhibitory effect of the this compound on STAT3 phosphorylation within the inflamed colon of DSS models have not been extensively published in the available literature. However, the therapeutic potential for small-molecule STAT3 inhibitors has been demonstrated in this model, suggesting the pathway's importance as a therapeutic target. nih.govelsevierpure.com

Effects on Mx2 mRNA Expression in Leukocytes

Preclinical studies in rodents have demonstrated a clear correlation between exposure to the this compound and the repression of Myxovirus resistance protein 2 (Mx2) mRNA expression in leukocytes. nih.gov Mx2 is an interferon-stimulated gene, and its expression levels can serve as a sensitive marker of JAK1 pathway engagement. researchgate.net

In studies conducted on healthy male Sprague Dawley rats, the oral administration of a this compound led to a measurable reduction in Mx2 mRNA levels in white blood cells (WBCs). researchgate.net Researchers observed a more pronounced reduction at higher exposure levels of the compound. researchgate.net The investigation measured both the basal levels of Mx2 mRNA and the levels after ex vivo stimulation with interferon-alpha (IFN-α), which is a potent inducer of the JAK1 pathway. researchgate.net The findings indicated that the this compound could inhibit both basal and stimulated Mx2 mRNA expression. researchgate.net

| Parameter | Observation | Source |

|---|---|---|

| Target | Mx2 mRNA in White Blood Cells (WBCs) | researchgate.net |

| Effect | Repression of Mx2 mRNA expression | nih.gov |

| Correlation | Exposure levels of the compound correlated with the degree of Mx2 repression | nih.gov |

| Experimental Conditions | Inhibition was observed for both basal and IFN-α-induced Mx2 mRNA levels | researchgate.net |

Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial in preclinical drug development to establish a relationship between drug exposure and the desired biological effect. For the this compound, key PD biomarkers have been identified that reflect its mechanism of action as a JAK1 inhibitor. researchgate.netnih.gov

One primary biomarker is the aforementioned Mx2 mRNA expression in leukocytes. nih.govresearchgate.net The dose-dependent repression of this interferon-inducible gene provides a robust measure of the compound's biological activity in vivo and its engagement with the JAK1 signaling pathway. researchgate.net

| Biomarker | Biological Rationale | Utility in Preclinical Models | Source |

|---|---|---|---|

| Mx2 mRNA Expression | An interferon-stimulated gene downstream of the JAK1 signaling pathway. | Correlates with compound exposure and demonstrates in vivo target engagement. | nih.govresearchgate.net |

| STAT1 Phosphorylation (pSTAT1) | STAT1 is directly phosphorylated by JAK1 following cytokine stimulation (e.g., IL-6). | Provides a direct, mechanistic measure of JAK1 inhibition in whole blood assays. | nih.govnih.gov |

Clinical Research and Therapeutic Applications of Filgotinib Glpg0634

Clinical Trial Design and Methodologies

The clinical investigation of filgotinib (B607452) in inflammatory diseases has progressed through several phases, employing various study designs to assess its therapeutic potential. These trials have enrolled diverse patient populations, including those with inadequate response to conventional therapies.

Phase IIa Studies in Rheumatoid Arthritis (RA)

Two exploratory, double-blind, placebo-controlled Phase IIa trials were conducted to evaluate the efficacy and safety of filgotinib in RA patients who had an insufficient response to methotrexate (B535133) (MTX). nih.govnih.gov These studies involved a total of 127 patients who received different oral doses of filgotinib (ranging from 30 mg to 300 mg once daily or 100 mg twice daily) or placebo for a period of 4 weeks, while continuing their stable MTX regimen. nih.govnih.gov The primary efficacy endpoint in these trials was the proportion of patients achieving an ACR20 response at Week 4. nih.govnih.gov

In one Phase IIa trial, 24 patients with moderate to severe RA received either filgotinib 200 mg daily (once or twice daily) or placebo for four weeks, in addition to their stable MTX therapy. researchgate.net Patient and disease characteristics were comparable across the groups at baseline. researchgate.net

Phase IIb/III Studies in RA (e.g., DARWIN, FINCH Programs)

Building upon the Phase IIa results, the clinical development of filgotinib in RA advanced to larger Phase IIb and Phase III programs, notably the DARWIN and FINCH studies.

The DARWIN program consisted of Phase IIb studies (DARWIN 1, 2, and 3) evaluating the efficacy and safety of different doses of filgotinib in patients with active RA. mdpi.comglpg.comresearchgate.netbmj.combmj.comjrheum.org DARWIN 1 was a 24-week, double-blind, placebo-controlled study in 594 patients with moderate to severe RA who had an inadequate response to MTX and remained on their background MTX therapy. glpg.combmj.comglpg.com This study evaluated once- and twice-daily administration at three different dose levels. glpg.comglpg.com DARWIN 2 was a 24-week Phase IIb study that randomized 283 patients with moderately to severely active RA and previous inadequate response to MTX to receive filgotinib monotherapy at different once-daily doses (50 mg, 100 mg, or 200 mg) or placebo after a MTX washout period. researchgate.netbmj.comacrabstracts.org DARWIN 3 was a long-term, open-label extension study for eligible patients who completed DARWIN 1 and DARWIN 2, assessing the long-term safety and efficacy of filgotinib. jrheum.orgbmj.comjrheum.org

The FINCH program encompassed Phase III randomized clinical trials (FINCH 1, 2, and 3) designed to confirm the efficacy and safety of filgotinib in a broader RA patient population. mdpi.commedthority.comglpg.comglpg.comnih.gov FINCH 1 compared filgotinib with placebo or adalimumab in patients with an inadequate response to MTX. medthority.comglpg.com FINCH 2 evaluated filgotinib against placebo in patients with moderately to severely active RA who were receiving conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) and had an inadequate response to biologic DMARDs (bDMARDs). glpg.comglpg.com FINCH 3 assessed filgotinib as monotherapy and in combination with MTX in MTX-naïve patients. medthority.comglpg.comglpg.com

Studies in Crohn's Disease and Psoriatic Arthritis

Filgotinib has also been investigated in other inflammatory conditions, including Crohn's disease and psoriatic arthritis.

The FITZROY study was a Phase 2, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of filgotinib in patients with moderate-to-severe Crohn's disease. nih.govwebaigo.it This study enrolled 174 patients with active Crohn's disease confirmed by endoscopy. nih.govwebaigo.it Patients were randomized to receive either filgotinib 200 mg once daily or placebo for 10 weeks. nih.govwebaigo.it

The EQUATOR study was a Phase 2, multicenter, double-blind, placebo-controlled trial that assessed the efficacy and safety of filgotinib in 131 adults with moderately to severely active psoriatic arthritis who had an inadequate response or were intolerant to at least one conventional disease-modifying anti-rheumatic drug (cDMARD). researchgate.netglpg.comnih.govoup.com Patients were randomized to receive filgotinib 200 mg or placebo once daily for 16 weeks. researchgate.netnih.govoup.com

Efficacy Endpoints and Outcomes in Rheumatoid Arthritis

The efficacy of filgotinib in RA has been primarily assessed using standardized measures of disease activity and clinical response, including the American College of Rheumatology (ACR) response criteria and the Disease Activity Score in 28 Joints with C-reactive Protein (DAS28-CRP).

American College of Rheumatology (ACR) Response Rates (ACR20/50/70)

ACR response rates (ACR20, ACR50, and ACR70) represent a 20%, 50%, and 70% improvement, respectively, in the number of tender and swollen joints and at least a corresponding percentage improvement in three of the five other disease activity measures (patient global assessment, physician global assessment, pain scale, disability index questionnaire, and acute phase reactant). glpg.com Achieving an ACR20 response is considered a modest improvement, while ACR50 and ACR70 indicate substantial improvement. glpg.com

In the Phase IIa studies, treatment with filgotinib at doses ranging from 75 mg to 300 mg met the primary endpoint of achieving an ACR20 response at Week 4. nih.govnih.gov In one Phase IIa study, 83% of filgotinib-treated patients achieved an ACR20 response at Week 4 compared to placebo. researchgate.net

The FINCH Phase III trials also demonstrated significant improvements in ACR response rates. In FINCH 1, the filgotinib 200 mg group met the primary endpoint of ACR20 at Week 12 versus placebo. medthority.comglpg.com Both filgotinib doses showed sustained efficacy in primary and secondary outcome measures at Week 52. medthority.com In FINCH 2 (bDMARD-IR patients), filgotinib achieved its primary endpoint of ACR20 at Week 12. glpg.comglpg.com Pooled analysis from the FINCH studies demonstrated durable efficacy with filgotinib across different RA patient populations. glpg.com Data from FINCH 4, a long-term extension study, showed sustained ACR20 responses up to Week 156 in patients from FINCH 1, 2, or 3 who continued or initiated filgotinib. nih.gov

The following table summarizes representative ACR response rates from selected studies:

| Study (Population) | Filgotinib Dose | Endpoint | Timepoint | Filgotinib Response Rate | Placebo Response Rate |

| Phase IIa (MTX-IR) researchgate.net | 200 mg daily | ACR20 | Week 4 | 83% | 33% |

| DARWIN 1 (MTX-IR) glpg.com | 200 mg daily | ACR20 | Week 12 | Statistically significant vs placebo | - |

| DARWIN 2 (MTX-IR, Mono) researchgate.netbmj.com | Any dose | ACR20 | Week 12 | ≥65% | 29% |

| DARWIN 3 (LTE) bmj.com | Overall | ACR20 | Week 396 | ~90% (observed) | - |

| DARWIN 3 (LTE) jrheum.org | + MTX | ACR20 | Week 204 | 89.3% (observed) | - |

| DARWIN 3 (LTE) jrheum.org | Monotherapy | ACR20 | Week 204 | 91.8% (observed) | - |

| FINCH 1 (MTX-IR) medthority.comglpg.com | 200 mg | ACR20 | Week 12 | Met primary endpoint vs placebo | - |

| FINCH 2 (bDMARD-IR) glpg.comglpg.com | All doses | ACR20 | Week 12 | Met primary endpoint vs placebo | - |

Disease Activity Score in 28 Joints with C-reactive Protein (DAS28-CRP)

The DAS28-CRP is a composite score used to measure RA disease activity, incorporating the number of tender and swollen joints (of 28), patient global assessment of disease activity, and C-reactive protein (CRP) levels. A lower DAS28-CRP score indicates lower disease activity, with scores below 2.6 typically considered to be in remission and scores of 3.2 or lower indicating low disease activity.

In the Phase IIa studies, DAS28-CRP levels decreased progressively with filgotinib treatment. nih.govnih.gov

In the DARWIN 1 study, statistically significant improvement in DAS28(CRP) was observed within one week of treatment. glpg.com In DARWIN 2, rapid onset of efficacy was observed for DAS28(CRP), with statistically significant differences at 100 mg and 200 mg daily doses seen from Week 1 onwards. acrabstracts.org By Week 12, a dose-dependent proportion of patients on filgotinib achieved low disease activity (DAS28(CRP) ≤ 3.2), compared to placebo. acrabstracts.org Long-term data from DARWIN 3 showed that the reduction in disease activity, as measured by DAS28-CRP, was sustained through Week 396. bmj.com The proportion of patients achieving DAS28-CRP <2.6 increased over time in the long-term extension. bmj.com At Week 204 in DARWIN 3, remission rates (DAS28-CRP < 2.6) were 57.5% for the combination therapy group and 49.6% for the monotherapy group based on observed data. jrheum.org

In the FINCH program, filgotinib consistently improved clinical outcomes, including DAS28(CRP), across various patient populations. glpg.com In FINCH 1, a greater proportion of patients treated with filgotinib 200 mg achieved low disease activity (DAS28(CRP) below 3.2) and clinical remission (DAS28(CRP) <2.6) compared with adalimumab-treated patients at Week 52. medthority.com Real-world data also supports the effectiveness of filgotinib in achieving DAS28-CRP remission and low disease activity in RA patients. mdpi.com

The following table provides representative DAS28-CRP outcomes from selected studies:

| Study (Population) | Filgotinib Dose | Endpoint | Timepoint | Filgotinib Outcome | Placebo Outcome |

| Phase IIa (MTX-IR) nih.govnih.gov | 75-300 mg | DAS28-CRP | Week 4 | Decreased | - |

| DARWIN 1 (MTX-IR) glpg.com | All doses | DAS28(CRP) | Week 1 | Statistically significant improvement vs placebo | - |

| DARWIN 2 (MTX-IR, Mono) acrabstracts.org | 100 mg, 200 mg | DAS28(CRP) | Week 1 | Statistically significant improvement vs placebo | - |

| DARWIN 2 (MTX-IR, Mono) acrabstracts.org | All doses | DAS28(CRP) ≤ 3.2 | Week 12 | 24-45% (dose-dependent) | 14% |

| DARWIN 3 (LTE) bmj.com | Overall | DAS28-CRP < 2.6 | Week 396 | 62.8% (observed) | - |

| DARWIN 3 (LTE) jrheum.org | + MTX | DAS28-CRP < 2.6 | Week 204 | 57.5% (observed) | - |

| DARWIN 3 (LTE) jrheum.org | Monotherapy | DAS28-CRP < 2.6 | Week 204 | 49.6% (observed) | - |

| FINCH 1 (MTX-IR) medthority.com | 200 mg | DAS28(CRP) < 2.6 | Week 52 | Greater proportion achieved remission vs adalimumab | - |

Studies in Crohn's Disease and Psoriatic Arthritis (Continued)

In the EQUATOR study in psoriatic arthritis, filgotinib significantly improved health-related quality of life compared to placebo, as measured by the Psoriatic Arthritis Impact of Disease (PsAID)9 questionnaire. researchgate.netnih.govoup.com Significant improvements in PsAID9 total and individual domain scores were observed from Week 4. researchgate.netoup.com At Week 16, the mean change from baseline in PsAID9 was significantly greater with filgotinib compared to placebo (-2.3 vs -0.8, p<0.0001). researchgate.netnih.govoup.com Significantly more patients on filgotinib achieved a minimal clinically important improvement (MCII) and patient-accepted symptom status (PASS) at Week 16. researchgate.netnih.govoup.com The study also achieved its primary endpoint at Week 16, with 80% of patients on filgotinib 200mg once-daily achieving ACR20, compared with 33% on placebo (p<0.001). glpg.comoup.com ACR50 and ACR70 responses at Week 16 were also significantly higher for filgotinib compared with placebo. glpg.com

Clinical Disease Activity Index (CDAI) and Simplified Disease Activity Index (SDAI)

Clinical trials have assessed the impact of filgotinib on disease activity using composite indices such as the Clinical Disease Activity Index (CDAI) and the Simplified Disease Activity Index (SDAI). These indices are widely used in clinical studies to demonstrate the effectiveness of a treatment in controlling disease activity in patients with RA clinicaltrials.gov.

In the DARWIN 2 study, a Phase 2b dose-ranging study evaluating filgotinib monotherapy, all tested doses showed a significant difference versus placebo for key efficacy endpoints, including CDAI and SDAI, by week 12 acrabstracts.org. In a real-life multicentre study, low disease activity (LDA) and remission, as measured by SDAI and CDAI, were achieved in a percentage of patients at weeks 12 and 24 clinexprheumatol.org. Specifically, at 12 weeks, LDA and remission were achieved in 37.2% and 10.7% by SDAI, and 42.6% and 5.7% by CDAI, respectively. At 24 weeks, these rates were 50% and 11.3% by SDAI, and 55.5% and 1.6% by CDAI clinexprheumatol.org. A meta-analysis of four randomized controlled trials found that filgotinib 200 mg and 100 mg improved SDAI and CDAI in patients with RA with inadequate response to conventional synthetic DMARDs (csDMARDs), including MTX arprheumatology.com. The 200 mg dose demonstrated a numerically better profile compared to the 100 mg dose in terms of SDAI and CDAI at weeks 12 and 24 arprheumatology.com.

Inhibition of Radiographic Progression (Modified Total Sharp Score)

Inhibition of structural joint damage progression in RA is a critical therapeutic goal. The modified Total Sharp Score (mTSS) is a standard method used to assess radiographic changes, including joint erosion and joint space narrowing hsa.gov.sgnhslothian.scot.

In the FINCH 1 study, which compared filgotinib with placebo or adalimumab in patients with inadequate response to MTX, change from baseline in mTSS at week 24 was a key secondary endpoint oup.comnhslothian.scot. Both filgotinib 100 mg and 200 mg significantly inhibited radiographic progression compared with placebo oup.com. Exploratory analysis at week 52 showed that filgotinib 200 mg resulted in less radiographic progression compared with adalimumab oup.com. In the FINCH 3 trial, more patients receiving any filgotinib treatment had no radiographic progression (defined as Δ mTSS ≤0) at week 24 versus MTX nih.gov. Across studies, filgotinib resulted in lesser structural damage (mTSS range 0.13 to 0.17) compared to placebo (0.37) hsa.gov.sg.

Patient-Reported Outcomes (PROs)

Patient-Reported Outcomes (PROs) provide valuable insights into the patient's perspective on their disease and the impact of treatment on their daily life, including physical function, pain, and fatigue nih.govresearchgate.netnih.govnih.gov. PROs assessed in filgotinib clinical trials included the Health Assessment Questionnaire-Disability Index (HAQ-DI) and Visual Analogue Scales (VAS) for pain and fatigue researchgate.netnih.govnih.gov.

Filgotinib demonstrated rapid and significant improvement in PROs in Phase 2b studies, including patient assessment of disease activity and pain, physical function, and fatigue researchgate.net. These improvements were maintained or continued to improve through 24 weeks researchgate.net. A post hoc analysis of Phase 3 studies (FINCH 1, 2, and 3) evaluated the effect of filgotinib on measures of health-related quality of life by analyzing PROs nih.govnih.gov. The results showed that filgotinib provided improvements in PROs across different patient populations, including MTX-naïve, MTX-IR, and bDMARD-IR patients nih.govresearchgate.net.

Health Assessment Questionnaire Disability Index (HAQ-DI)

The HAQ-DI is a widely used tool to assess physical function and disability in patients with RA nhslothian.scotresearchgate.netnih.gov. Filgotinib treatment led to rapid and significant improvement in HAQ-DI researchgate.net. In the DARWIN 1 and DARWIN 2 studies, filgotinib resulted in a rapid decrease in disease burden as demonstrated by the significant improvement in all assessed PROs, including HAQ-DI researchgate.net. In the FINCH 3 study, significant improvement in HAQ-DI was observed at week 24 with filgotinib plus MTX and filgotinib monotherapy compared to MTX alone nih.gov. For MTX-naïve patients at week 24, the least-squares mean change from baseline in HAQ-DI was -1.00 with filgotinib 200 mg + MTX, -0.94 with filgotinib 100 mg + MTX, and -0.91 with filgotinib 200 mg monotherapy, compared to -0.81 with MTX alone nih.gov. Among bDMARD-IR patients, change from baseline in HAQ-DI at week 12 was -0.50 with filgotinib 200 mg + csDMARD and -0.46 with filgotinib 100 mg + csDMARD versus -0.19 with placebo + csDMARD nih.govresearchgate.net. Improvements in HAQ-DI were also greater with filgotinib compared to placebo in MTX-IR patients at weeks 4, 12, and 24 nih.gov.

Visual Analogue Scale (VAS) for Pain and Fatigue

VAS for pain and fatigue are used to capture the patient's subjective experience of these symptoms researchgate.netnih.gov. Filgotinib treatment resulted in rapid and significant improvement in patient VAS global disease and pain as early as week 1-2 with the 200 mg daily dose researchgate.net. A meta-analysis indicated that JAK inhibitors, including filgotinib, demonstrated a significantly greater ability to decrease pain measured on VAS compared to biologicals mdpi.com.

Sustained Efficacy and Long-Term Outcomes

The long-term efficacy and safety of filgotinib have been evaluated in long-term extension (LTE) studies, such as DARWIN 3 and FINCH 4 nih.govresearchgate.nettandfonline.combmj.comjrheum.org. These studies provide data on the sustained response to filgotinib over several years.

Real-World Evidence and Observational Studies

While randomized controlled trials provide robust data on efficacy and safety in controlled settings, real-world evidence from observational studies is crucial for understanding the effectiveness and safety of a treatment in routine clinical practice clinexprheumatol.orgtandfonline.comclinicaltrials.eu.

Ongoing observational studies are assessing the safety, effectiveness, persistence, and PROs of filgotinib in real-world settings tandfonline.com. Studies like FILOSOPHY (NCT04871919) and PARROTFISH (NCT05323591) aim to evaluate the persistence rate of patients remaining on filgotinib after 24 months and to assess disease activity and PROs for pain, fatigue, functional assessment, and work productivity tandfonline.com. A real-life multicentre study in an Italian cohort of RA patients investigated the effectiveness and safety of filgotinib, providing the first reported data on its use in this setting clinexprheumatol.org. This study evaluated patients at baseline and after 12 and 24 weeks, stratifying them based on previous treatments and concomitant MTX use clinexprheumatol.org. Real-world data on filgotinib use is also being collected in non-interventional post-authorization safety studies using data from European IBD registries europa.eu.

Data Tables

Table 1: Change from Baseline in HAQ-DI in FINCH 3 (MTX-Naïve Patients) at Week 24

| Treatment Group | Least-Squares Mean Change from Baseline in HAQ-DI (SE) | p-value vs MTX |

| FIL200 + MTX | -1.00 (0.03) | < 0.001 |

| FIL100 + MTX | -0.94 (0.04) | < 0.01 |

| FIL200 Monotherapy | -0.91 (0.04) | < 0.05 |

| MTX Monotherapy | -0.81 (0.03) | - |

Source: Based on data from nih.gov

Table 2: Radiographic Progression (mTSS) in FINCH 1 at Week 24

| Treatment Group | Change from Baseline in mTSS |

| Filgotinib 200 mg | Significantly inhibited progression vs Placebo oup.com |

| Filgotinib 100 mg | Significantly inhibited progression vs Placebo oup.com |

| Placebo | Progression oup.com |

Source: Based on data from oup.com

Table 3: Real-World SDAI and CDAI Outcomes with Filgotinib

| Outcome (Timepoint) | SDAI LDA (%) clinexprheumatol.org | SDAI Remission (%) clinexprheumatol.org | CDAI LDA (%) clinexprheumatol.org | CDAI Remission (%) clinexprheumatol.org |

| Week 12 | 37.2 | 10.7 | 42.6 | 5.7 |

| Week 24 | 50.0 | 11.3 | 55.5 | 1.6 |

Source: Based on data from clinexprheumatol.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Filgotinib (GLPG0634, GS-6034) | 49831257 |

Source: wikipedia.orgguidetopharmacology.orgwikidata.orgtranscriptionfactor.orguni.luFilgotinib, also known by the experimental code GLPG0634, is an orally administered, preferential Janus kinase (JAK) inhibitor that has been investigated for the treatment of moderate-to-severe rheumatoid arthritis (RA) wikipedia.orgguidetopharmacology.orgnih.gov. Its mechanism of action involves modulating the JAK-signal transducer and activator of transcription (STAT) pathway, which plays a role in inflammatory and autoimmune diseases, by preventing the phosphorylation and activation of STATs researchgate.nethsa.gov.sg. Filgotinib has demonstrated selective inhibition of JAK1 over other JAK subtypes guidetopharmacology.orgoup.com.

Clinical research programs, such as the Phase 2 DARWIN and Phase 3 FINCH trials, have evaluated the efficacy and safety of filgotinib in patients with active RA, including those who have had an inadequate response to methotrexate (MTX) or biologic disease-modifying antirheumatic drugs (bDMARDs), as well as MTX-naïve patients nih.govoup.comresearchgate.netclinexprheumatol.org.

Clinical Disease Activity Index (CDAI) and Simplified Disease Activity Index (SDAI)

Clinical trials have assessed the impact of filgotinib on disease activity using composite indices such as the Clinical Disease Activity Index (CDAI) and the Simplified Disease Activity Index (SDAI) acrabstracts.orgbmj.com. These indices are widely used in clinical studies to demonstrate the effectiveness of a treatment in controlling disease activity in patients with RA clinicaltrials.gov.

In the DARWIN 2 study, a Phase 2b dose-ranging study evaluating filgotinib monotherapy, all tested doses showed a significant difference versus placebo for key efficacy endpoints, including CDAI and SDAI, by week 12 acrabstracts.org. In a real-life multicentre study, low disease activity (LDA) and remission, as measured by SDAI and CDAI, were achieved in a percentage of patients at weeks 12 and 24 clinexprheumatol.org. Specifically, at 12 weeks, LDA and remission were achieved in 37.2% and 10.7% by SDAI, and 42.6% and 5.7% by CDAI, respectively. At 24 weeks, these rates were 50% and 11.3% by SDAI, and 55.5% and 1.6% by CDAI clinexprheumatol.org. A meta-analysis of four randomized controlled trials found that filgotinib 200 mg and 100 mg improved SDAI and CDAI in patients with RA with inadequate response to conventional synthetic DMARDs (csDMARDs), including MTX arprheumatology.com. The 200 mg dose demonstrated a numerically better profile compared to the 100 mg dose in terms of SDAI and CDAI at weeks 12 and 24 arprheumatology.com.

Inhibition of Radiographic Progression (Modified Total Sharp Score)

Inhibition of structural joint damage progression in RA is a critical therapeutic goal. The modified Total Sharp Score (mTSS) is a standard method used to assess radiographic changes, including joint erosion and joint space narrowing hsa.gov.sgnhslothian.scot.

In the FINCH 1 study, which compared filgotinib with placebo or adalimumab in patients with inadequate response to MTX, change from baseline in mTSS at week 24 was a key secondary endpoint oup.comnhslothian.scot. Both filgotinib 100 mg and 200 mg significantly inhibited radiographic progression compared with placebo oup.com. Exploratory analysis at week 52 showed that filgotinib 200 mg resulted in less radiographic progression compared with adalimumab oup.com. In the FINCH 3 trial, more patients receiving any filgotinib treatment had no radiographic progression (defined as Δ mTSS ≤0) at week 24 versus MTX nih.gov. Across studies, filgotinib resulted in lesser structural damage (mTSS range 0.13 to 0.17) compared to placebo (0.37) hsa.gov.sg.

Patient-Reported Outcomes (PROs)

Patient-Reported Outcomes (PROs) provide valuable insights into the patient's perspective on their disease and the impact of treatment on their daily life, including physical function, pain, and fatigue nih.govresearchgate.netnih.govnih.gov. PROs assessed in filgotinib clinical trials included the Health Assessment Questionnaire-Disability Index (HAQ-DI) and Visual Analogue Scales (VAS) for pain and fatigue researchgate.netnih.govnih.gov.

Filgotinib demonstrated rapid and significant improvement in PROs in Phase 2b studies, including patient assessment of disease activity and pain, physical function, and fatigue researchgate.net. These improvements were maintained or continued to improve through 24 weeks researchgate.net. A post hoc analysis of Phase 3 studies (FINCH 1, 2, and 3) evaluated the effect of filgotinib on measures of health-related quality of life by analyzing PROs nih.govnih.gov. The results showed that filgotinib provided improvements in PROs across different patient populations, including MTX-naïve, MTX-IR, and bDMARD-IR patients nih.govresearchgate.net.

Health Assessment Questionnaire Disability Index (HAQ-DI)

The HAQ-DI is a widely used tool to assess physical function and disability in patients with RA nhslothian.scotresearchgate.netnih.gov. Filgotinib treatment led to rapid and significant improvement in HAQ-DI researchgate.net. In the DARWIN 1 and DARWIN 2 studies, filgotinib resulted in a rapid decrease in disease burden as demonstrated by the significant improvement in all assessed PROs, including HAQ-DI researchgate.net. In the FINCH 3 study, significant improvement in HAQ-DI was observed at week 24 with filgotinib plus MTX and filgotinib monotherapy compared to MTX alone nih.gov. For MTX-naïve patients at week 24, the least-squares mean change from baseline in HAQ-DI was -1.00 with filgotinib 200 mg + MTX, -0.94 with filgotinib 100 mg + MTX, and -0.91 with filgotinib 200 mg monotherapy, compared to -0.81 with MTX alone nih.gov. Among bDMARD-IR patients, change from baseline in HAQ-DI at week 12 was -0.50 with filgotinib 200 mg + csDMARD and -0.46 with filgotinib 100 mg + csDMARD versus -0.19 with placebo + csDMARD nih.govresearchgate.net. Improvements in HAQ-DI were also greater with filgotinib compared to placebo in MTX-IR patients at weeks 4, 12, and 24 nih.gov.

Visual Analogue Scale (VAS) for Pain and Fatigue

VAS for pain and fatigue are used to capture the patient's subjective experience of these symptoms researchgate.netnih.gov. Filgotinib treatment resulted in rapid and significant improvement in patient VAS global disease and pain as early as week 1-2 with the 200 mg daily dose researchgate.net. A meta-analysis indicated that JAK inhibitors, including filgotinib, demonstrated a significantly greater ability to decrease pain measured on VAS compared to biologicals mdpi.com.

Sustained Efficacy and Long-Term Outcomes

The long-term efficacy and safety of filgotinib have been evaluated in long-term extension (LTE) studies, such as DARWIN 3 and FINCH 4 nih.govresearchgate.nettandfonline.combmj.comjrheum.org. These studies provide data on the sustained response to filgotinib over several years.

Real-World Evidence and Observational Studies

While randomized controlled trials provide robust data on efficacy and safety in controlled settings, real-world evidence from observational studies is crucial for understanding the effectiveness and safety of a treatment in routine clinical practice clinexprheumatol.orgtandfonline.comclinicaltrials.eu.

Ongoing observational studies are assessing the safety, effectiveness, persistence, and PROs of filgotinib in real-world settings tandfonline.com. Studies like FILOSOPHY (NCT04871919) and PARROTFISH (NCT05323591) aim to evaluate the persistence rate of patients remaining on filgotinib after 24 months and to assess disease activity and PROs for pain, fatigue, functional assessment, and work productivity tandfonline.com. A real-life multicentre study in an Italian cohort of RA patients investigated the effectiveness and safety of filgotinib, providing the first reported data on its use in this setting clinexprheumatol.org. This study evaluated patients at baseline and after 12 and 24 weeks, stratifying them based on previous treatments and concomitant MTX use clinexprheumatol.org. Real-world data on filgotinib use is also being collected in non-interventional post-authorization safety studies using data from European IBD registries europa.eu.

Data Tables

Table 1: Change from Baseline in HAQ-DI in FINCH 3 (MTX-Naïve Patients) at Week 24

| Treatment Group | Least-Squares Mean Change from Baseline in HAQ-DI (SE) | p-value vs MTX |

| FIL200 + MTX | -1.00 (0.03) | < 0.001 |

| FIL100 + MTX | -0.94 (0.04) | < 0.01 |

| FIL200 Monotherapy | -0.91 (0.04) | < 0.05 |

| MTX Monotherapy | -0.81 (0.03) | - |

Source: Based on data from nih.gov

Table 2: Radiographic Progression (mTSS) in FINCH 1 at Week 24

| Treatment Group | Change from Baseline in mTSS |

| Filgotinib 200 mg | Significantly inhibited progression vs Placebo oup.com |

| Filgotinib 100 mg | Significantly inhibited progression vs Placebo oup.com |

| Placebo | Progression oup.com |

Source: Based on data from oup.com

Table 3: Real-World SDAI and CDAI Outcomes with Filgotinib

| Outcome (Timepoint) | SDAI LDA (%) clinexprheumatol.org | SDAI Remission (%) clinexprheumatol.org | CDAI LDA (%) clinexprheumatol.org | CDAI Remission (%) clinexprheumatol.org |

| Week 12 | 37.2 | 10.7 | 42.6 | 5.7 |

| Week 24 | 50.0 | 11.3 | 55.5 | 1.6 |

Source: Based on data from clinexprheumatol.org

Pharmacokinetics and Pharmacodynamics of Filgotinib Glpg0634

Absorption and Bioavailability

Following oral administration, filgotinib (B607452) is absorbed extensively and rapidly. medchemexpress.comtargetmol.com Peak plasma concentrations (Cmax) of filgotinib are typically reached within 1 to 3 hours post-dose in healthy subjects. medchemexpress.com The absorption profile can show some variability, with Tmax values ranging from 0.5 to 5.0 hours across different dose ranges.

Systemic exposures of both filgotinib and its primary metabolite, GS-829845, demonstrate dose proportionality over a once-daily dose range of 50 to 200 mg. medchemexpress.comtargetmol.com Studies have indicated that food intake does not significantly impact the pharmacokinetics of filgotinib, including Cmax and area under the plasma concentration–time curve (AUC). medchemexpress.comtargetmol.com This allows for administration without regard to food. medchemexpress.comtargetmol.com Inter-subject variability in AUC and Cmax at steady state is generally low to moderate, typically ranging from 16% to 44% for the 50 to 200 mg dose range. medchemexpress.com

Metabolism and Active Metabolites

Filgotinib undergoes metabolism, primarily mediated by carboxylesterase isoform 2, to form its main circulating active metabolite, GS-829845. medchemexpress.comtargetmol.com This metabolic pathway is non-CYP450 dependent.

Carboxylesterase Isoform 2 Activity

Carboxylesterase isoform 2 (CES2) is the principal enzyme responsible for the metabolism of filgotinib to its major metabolite, GS-829845. targetmol.com Carboxylesterases (CESs) are the enzymes involved in this metabolic process. targetmol.com While CES1 may also play a role, CES2 is predominantly responsible.

Distribution and Plasma Protein Binding

Both filgotinib and its primary metabolite, GS-829845, demonstrate low binding to plasma proteins in humans, with binding less than 60%. medchemexpress.comtargetmol.com In vitro studies using equilibrium dialysis showed that the unbound fraction varies between species, ranging from 35-75%, with similar profiles for both filgotinib and its metabolite. Human serum albumin (HSA) and alpha-1 acid glycoprotein (B1211001) (AAG) are considered the main plasma proteins involved in binding. This low protein binding suggests no preferential distribution within blood cells. Following oral administration of radiolabeled filgotinib, whole blood-to-plasma total radioactivity ratios fluctuated between 0.9 and 1.1, indicating some affinity for red blood cell elements. Protein binding of filgotinib and its metabolite remained unchanged in patients with moderate hepatic impairment compared to healthy controls.

Table 1: Plasma Protein Binding

| Compound | Plasma Protein Binding (%) (Human) |

| Filgotinib | < 60% medchemexpress.comtargetmol.com |

| GS-829845 | < 60% medchemexpress.comtargetmol.com |

| Filgotinib | 55-59% |

| GS-829845 | 39-44% |

Elimination and Excretion Pathways

Filgotinib and its metabolites are predominantly eliminated via the renal pathway. medchemexpress.comtargetmol.com Following administration of [14C]-filgotinib, approximately 86.9% of the total radioactivity (representing filgotinib and its metabolites) was recovered in urine, suggesting that the majority is cleared by the kidneys. medchemexpress.comtargetmol.com Urinary excretion is rapid, with about half of the recovery occurring within 24 hours of dosing. medchemexpress.com Approximately 15% of the administered dose is eliminated in the feces. Eight metabolites have been identified in urine and seven in feces. medchemexpress.com The primary metabolite, GS-829845, accounts for a significant portion of the radioactivity in plasma and urine. targetmol.com

The apparent terminal elimination half-life (t½) of filgotinib ranges between 4.9 and 10.7 hours. medchemexpress.comtargetmol.com Consistent with this half-life, steady-state plasma concentrations of filgotinib are typically reached by day 2 of dosing. medchemexpress.comtargetmol.com The primary metabolite, GS-829845, has a longer apparent terminal elimination half-life, ranging from 19.6 to 27.3 hours. medchemexpress.comtargetmol.com Steady-state levels of the metabolite are achieved within 4 days of chronic dosing, resulting in an approximate 2-fold accumulation in exposure after once-daily dosing. medchemexpress.comtargetmol.com

Table 2: Elimination Half-lives

| Compound | Terminal Elimination Half-life (h) |

| Filgotinib | 4.9–10.7 medchemexpress.comtargetmol.com |

| GS-829845 | 19.6–27.3 medchemexpress.comtargetmol.com |

| Filgotinib | ~7 |

| GS-829845 | ~19-23 |

Renal clearance for both filgotinib and its metabolite decreases with increasing severity of renal impairment. In subjects with severe renal impairment, exposure (AUC0–24h) to filgotinib increased by up to 1.54-fold and to the metabolite by up to 2.74-fold, consistent with its renal elimination pathway. Age and mild to moderate renal impairment have limited impact on the pharmacokinetics of filgotinib.

Pharmacokinetic and Pharmacodynamic Relationship

Dose Proportionality

Systemic exposures of both filgotinib and its primary metabolite, GS-829845, have been shown to increase dose proportionally. This dose-proportional increase has been observed over a once-daily dose range of 50 to 200 mg researchgate.netnih.govnih.gov. Studies in healthy male volunteers also indicated dose proportionality for filgotinib exposure (Cmax and AUC) within the 10 to 100 mg single-dose range. At a single dose of 200 mg, a slightly greater than dose-proportional increase in exposure was noted, but this was not considered clinically relevant nih.gov. The metabolite's plasma bioavailability parameters (Cmax and AUC) also increased dose proportionally within the 10 to 200 mg dose range after single dosing of filgotinib nih.gov. Steady-state concentrations for filgotinib are typically reached within 2 to 3 days, while its primary metabolite reaches steady state within 4 days of once-daily administration nih.govfda.gov.twdrugbank.com.

Impact of Intrinsic Factors (Age, Sex, Race, Renal/Hepatic Impairment)

Intrinsic factors such as age, sex, and race have been found to have either no or minimal impact on the pharmacokinetics of filgotinib and its primary metabolite researchgate.netnih.govnih.govfda.gov.twresearchgate.net. Population pharmacokinetic analyses using data from various studies did not show significant effects of demographic factors like sex, body weight, BMI, or race on filgotinib pharmacokinetics nih.gov.

Renal impairment can influence the pharmacokinetics of filgotinib and its metabolite, as they are predominantly eliminated in the urine (>80%) researchgate.netnih.govnih.govnih.govimidforum.com. Studies have shown that age and mild to moderate renal impairment have a limited impact on the pharmacokinetics of filgotinib nih.govimidforum.comacrabstracts.orgmedicineinnovates.comnih.gov. However, in subjects with severe renal impairment, exposure to the primary metabolite is elevated, consistent with its renal elimination pathway nih.govimidforum.comacrabstracts.orgmedicineinnovates.comnih.gov. Renal clearance for both filgotinib and its metabolite decreases with the degree of renal impairment nih.govacrabstracts.orgnih.gov. In subjects aged 75 years and older, steady-state exposure (AUC) of filgotinib and its metabolite was moderately higher (1.45- and 1.33-fold, respectively) compared to younger subjects nih.govnih.gov. In subjects with severe renal impairment, the maximum increase in AUC was 1.54-fold for filgotinib and 2.74-fold for the metabolite nih.govimidforum.comnih.gov.

| Intrinsic Factor | Impact on Filgotinib PK | Impact on Metabolite PK | Fold Change (AUC) in Severe Impairment (vs. Normal Renal Function) |

| Age | Minimal or no impact | Minimal or no impact | 1.45 (≥75 years vs. younger) nih.govnih.gov |

| Sex | Minimal or no impact | Minimal or no impact | Not clinically relevant fda.gov.tw |

| Race | Minimal or no impact | Minimal or no impact | Not clinically relevant fda.gov.tw |

| Mild Renal Impairment | Minimal or no impact | Minimal or no impact | Limited impact nih.govimidforum.comacrabstracts.orgmedicineinnovates.comnih.gov |

| Moderate Renal Impairment | Minimal or no impact | Minimal or no impact | Limited impact nih.govimidforum.comacrabstracts.orgmedicineinnovates.comnih.gov |

| Severe Renal Impairment | Limited impact | Elevated exposure | 1.54 (Filgotinib) nih.govimidforum.comnih.gov, 2.74 (Metabolite) nih.govimidforum.comnih.gov |

| Mild-to-Moderate Hepatic Impairment | Minimal or no impact | Minimal or no impact | No substantial differences nih.govresearchgate.net |

| Moderate Hepatic Impairment | Limited impact (AUC increase) | Limited impact (AUC increase) | 1.6 (Filgotinib) nih.gov, 1.2 (Metabolite) nih.gov |

For hepatic impairment, mild to moderate impairment has shown to have either no or minimal impact on the pharmacokinetics of filgotinib and its primary metabolite researchgate.netnih.govnih.govresearchgate.net. In a study of patients with moderate hepatic impairment (Child-Pugh score B), the AUC for filgotinib increased by 1.6-fold and for its primary metabolite by 1.2-fold compared to healthy controls after a single dose of 100 mg nih.gov. Protein binding of filgotinib and its metabolite remained unchanged in patients with moderate hepatic impairment nih.gov. The absence of substantial differences in mild-to-moderate hepatic impairment is anticipated as filgotinib is primarily metabolized by CES2, which is mainly located in the intestine nih.govdrugbank.commedicineinnovates.com. The pharmacokinetics of filgotinib have not been studied in subjects with severe hepatic impairment (Child-Pugh C) europa.eu.

Drug-Drug Interaction Potential

Filgotinib has been assessed to have a low drug-drug interaction potential, with no clinically significant interactions observed with commonly coadministered medications in patients with inflammatory diseases researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net.

P-glycoprotein (P-gp) Substrate Status

Both filgotinib and its primary metabolite are substrates of P-glycoprotein (P-gp) researchgate.netnih.govnih.govfda.gov.twresearchgate.netresearchgate.net. However, coadministration with P-gp inhibitors or inducers does not affect the pharmacokinetics of filgotinib or its primary metabolite sufficiently to warrant dose adjustment researchgate.netnih.govnih.govfda.gov.twresearchgate.netresearchgate.netnih.gov. For instance, coadministration with itraconazole (B105839) (a P-gp inhibitor) increased filgotinib exposure (Cmax by 64%, AUC by 45%) but had no effect on the metabolite's exposure. Rifampin (a P-gp inducer) moderately reduced the exposures of both filgotinib and its metabolite (Cmax by 26% and 19% respectively, AUC by 27% and 38% respectively) nih.gov. Despite these changes, the magnitude of the effect by P-gp modulators was not considered clinically relevant based on exposure-response analyses nih.gov.

Interactions with Coadministered Medications (e.g., Methotrexate (B535133), Statins, Cytochrome P450 3A4 Substrates, Acid-Reducing Agents)

Filgotinib and its primary metabolite are not considered clinically relevant inhibitors or inducers of most cytochrome P450 (CYP) enzymes or uridine (B1682114) 5ʹ-diphospho-glucuronosyltransferases (UGTs) at clinically relevant concentrations nih.govfda.gov.tweuropa.eunih.govdovepress.comresearchgate.net.

Methotrexate: No relevant pharmacokinetic drug interactions were found between filgotinib and methotrexate, a common medication in rheumatoid arthritis that is a substrate of organic anion transporters (OAT) nih.govnih.govresearchgate.net.

Statins: In vitro studies suggest that filgotinib and its primary metabolite may inhibit OATP1B1 and OATP1B3 transporters, which are involved in the uptake of some statins europa.eunih.gov. Clinical studies evaluating the coadministration of filgotinib with atorvastatin (B1662188), pravastatin (B1207561), and rosuvastatin (B1679574) showed no clinically meaningful effect on the exposure of atorvastatin or pravastatin nih.govnih.gov. Rosuvastatin exposure was moderately higher with filgotinib coadministration (AUC increased by 42%, Cmax by 68%), but this was not considered clinically relevant nih.govnih.gov. Therefore, coadministration with sensitive OATP1B1 or OATP1B3 substrates (e.g., valsartan, certain statins) is not recommended based on in vitro data, although clinical data with specific statins did not show clinically relevant interactions europa.eunih.govnih.gov.

| Coadministered Medication | Filgotinib Effect on Coadministered Drug PK (GLSM Ratio, 90% CI) | Clinical Relevance | Source |

| Atorvastatin (AUCinf) | 0.91 (0.84-0.99) | Not clinically meaningful | nih.govnih.gov |

| Atorvastatin (Cmax) | 0.82 (0.69-0.99) | Not clinically meaningful | nih.govnih.gov |

| Pravastatin (AUCinf) | 1.22 (1.05-1.41) | Not clinically meaningful | nih.govnih.gov |

| Pravastatin (Cmax) | 1.25 (1.01-1.54) | Not clinically meaningful | nih.govnih.gov |

| Rosuvastatin (AUCinf) | 1.42 (1.30-1.57) | Not considered clinically relevant | nih.govnih.gov |

| Rosuvastatin (Cmax) | 1.68 (1.43-1.97) | Not considered clinically relevant | nih.govnih.gov |

| Midazolam (CYP3A4 substrate) | No clinically relevant effect on PK fda.gov.twnih.govdovepress.com | Not clinically relevant | fda.gov.twnih.govdovepress.com |

| Ethinyl Estradiol/Levonorgestrel (CYP3A4 substrates) | No effect on PK fda.gov.twdovepress.com | Not clinically relevant | fda.gov.twdovepress.com |

| Omeprazole (Acid-Reducing Agent) | No effect on Filgotinib AUC∞ researchgate.netnih.gov, decreased Cmax by 27% researchgate.netnih.gov | Not clinically relevant | researchgate.netnih.gov |

| Famotidine (Acid-Reducing Agent) | No effect on Filgotinib AUC∞ or Cmax researchgate.netnih.goveuropa.eu | Not clinically relevant | researchgate.netnih.goveuropa.eu |

| P-gp Inhibitors (e.g., Itraconazole) | Increased Filgotinib AUC by 45%, Cmax by 64% nih.gov | Not clinically relevant nih.gov | nih.gov |

| P-gp Inducers (e.g., Rifampin) | Decreased Filgotinib AUC by 27%, Cmax by 26% nih.goveuropa.eu | Not clinically relevant nih.gov | nih.goveuropa.eu |

Cytochrome P450 3A4 Substrates: In vivo studies have indicated that filgotinib is not considered a clinically relevant inhibitor or inducer of CYP3A4 fda.gov.twnih.govdovepress.com. Coadministration with sensitive CYP3A4 substrates like midazolam or oral contraceptives (ethinyl estradiol/levonorgestrel) showed a lack of relevant pharmacokinetic interactions fda.gov.twnih.govdovepress.com.

Safety Profile and Tolerability of Filgotinib Glpg0634 in Clinical Studies

Overall Adverse Event Profile

Across a range of clinical studies, including long-term extension trials with up to 8.3 years of exposure, filgotinib (B607452) has shown an acceptable safety profile. bmj.comnih.gov The most frequently reported treatment-emergent adverse events (TEAEs) are generally mild to moderate. nih.gov Common TEAEs include nasopharyngitis, upper respiratory tract infection, and urinary tract infection. bmj.comversusarthritis.org

| Adverse Event Category | Key Findings | Citations |

|---|---|---|

| Most Common TEAEs | Nasopharyngitis, upper respiratory tract infection, urinary tract infection. | bmj.comversusarthritis.org |

| Overall TEAE Rate (DARWIN 3) | EAIR of 67 per 100 PYE. | nih.gov |

| Serious TEAE Rate (DARWIN 3) | EAIR of 3.8 per 100 PYE. | nih.gov |

| Long-Term Stability | Rates of TEAEs of interest remained stable over time in long-term studies. | bmj.com |

Specific Adverse Events of Interest

Treatment with filgotinib has been associated with some changes in hematological parameters, though these are generally not clinically significant for most patients. acrabstracts.org In the FINCH-2 trial involving patients with active RA, hemoglobin levels, platelet counts, and neutrophil counts largely remained consistent throughout the 24-week study. acrabstracts.org

Anemia: Median hemoglobin values remained stable and within the normal range during treatment. europa.eu In an analysis of the FINCH-2 study, of the patients who started with mild-to-moderate anemia, 13.1% in the 200 mg group and 9.5% in the 100 mg group achieved normal hemoglobin levels by week 24. acrabstracts.org Among those with normal baseline hemoglobin, only a small percentage (6.0%–9.8%) developed mild anemia. acrabstracts.org

Neutropenia: A limited decrease in neutrophils without severe neutropenia has been observed, which is considered consistent with the immunomodulatory effects of JAK-1 inhibition. nih.gov In a long-term extension study, neutropenia was reported more frequently in the 200 mg group compared to the 100 mg group, and it led to treatment discontinuation in 0.3% of patients. acrabstracts.org However, in the FINCH-2 trial, all patients with mild-to-moderate neutropenia at baseline had normal levels by week 24, with the exception of one patient. acrabstracts.org

Janus kinase inhibitors as a class can affect lipid metabolism. With filgotinib, early studies noted that treatment changed the lipid profile in RA patients, with a preferential increase in high-density lipoprotein cholesterol (HDL-c). acrabstracts.org In patients with no prior exposure to filgotinib, small increases in total cholesterol, HDL, and low-density lipoprotein (LDL) were observed, which tended to plateau by week 24 and remained stable thereafter. acrabstracts.org The ratio of LDL to HDL remained stable. acrabstracts.org Another study reported increases in total cholesterol, HDL-c, LDL-c, and triglycerides following induction treatment. nih.gov Despite these changes, the atherogenic index (Total Cholesterol/HDL-c ratio) was noted to decrease after four weeks of treatment in one study. acrabstracts.org

An increased risk of infections is a known class effect of JAK inhibitors. With filgotinib, the incidence of serious infections has been monitored closely.

Herpes Zoster (Shingles): The risk of Herpes Zoster (HZV) infection is of particular interest for JAK inhibitors. jrheum.org For filgotinib, the rates have been found to be relatively low. jrheum.org An integrated analysis of RA trials found a numerically lower EAIR of HZV for the 100 mg dose (1.1 per 100 PYE) compared to the 200 mg dose (1.5 per 100 PYE). bmj.com In the DARWIN 3 study, the EAIR for HZV was 1.3 per 100 PYE. nih.gov Studies have noted that cases were often mild, uncomplicated, and occurred in older patients. nih.gov

| Infection Type | Dose Group | Exposure-Adjusted Incidence Rate (EAIR) per 100 PYE | Citations |

|---|---|---|---|

| Serious Infections | Filgotinib 100 mg | 2.2 | bmj.com |

| Filgotinib 200 mg | 1.9 | bmj.com | |

| Herpes Zoster | Filgotinib 100 mg | 1.1 | bmj.com |

| Filgotinib 200 mg | 1.5 | bmj.com | |

| Herpes Zoster (DARWIN 3) | Filgotinib 200 mg | 1.3 | nih.gov |

The risk of major adverse cardiovascular events (MACE) is a critical safety consideration for patients with chronic inflammatory diseases, who are already at an elevated risk. jrheum.org Integrated analyses of data from phase II and III trials of filgotinib in RA and ulcerative colitis have consistently shown low rates of MACE. nih.govbmj.com

In a large integrated analysis of RA trials, the EAIRs of MACE were low and did not vary over time. bmj.com The EAIR for MACE was 0.5 per 100 PYE in the 100 mg group and 0.3 per 100 PYE in the 200 mg group. bmj.com Similarly, the DARWIN 3 long-term study reported a low EAIR for MACE of 0.19 per 100 PYE. nih.gov An adjudicated analysis of the filgotinib RA program found no safety signal for MACE, with rates being low and consistent with expectations for the RA patient population. acrabstracts.org While incidence rates were modestly higher in patients aged 65 years and older, they were identical between the 100 mg and 200 mg doses in this age group. nih.gov

Malignancies